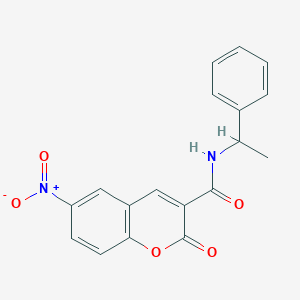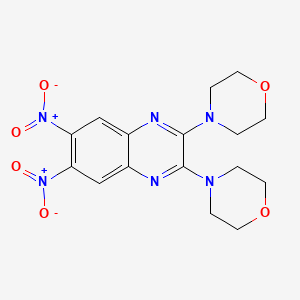
2,3-di-4-morpholinyl-6,7-dinitroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-di-4-morpholinyl-6,7-dinitroquinoxaline, also known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is widely used in scientific research as a potent antagonist of glutamate receptors, specifically AMPA and kainate receptors. DNQX is a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
2,3-di-4-morpholinyl-6,7-dinitroquinoxaline acts as a competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate receptors. This compound binds to the receptor's ligand-binding site and prevents the binding of glutamate, thereby inhibiting the receptor's activation. This inhibition leads to a reduction in the excitatory postsynaptic potential and synaptic transmission.
Biochemical and Physiological Effects:
The blockade of AMPA and kainate receptors by this compound has several biochemical and physiological effects. This compound has been shown to reduce synaptic transmission, inhibit long-term potentiation, and impair learning and memory processes. This compound has also been shown to have anticonvulsant effects and reduce neuronal damage in animal models of epilepsy and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-di-4-morpholinyl-6,7-dinitroquinoxaline is a potent and selective antagonist of AMPA and kainate receptors, making it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. This compound can be used to selectively block AMPA and kainate receptors, without affecting other glutamate receptor subtypes. However, this compound has some limitations, including its short half-life and poor solubility in aqueous solutions.
Orientations Futures
2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has been a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. However, there is still much to learn about the complex mechanisms underlying glutamate receptor function and dysfunction. Future research directions could include the development of more potent and selective AMPA and kainate receptor antagonists, the investigation of the role of glutamate receptors in neurodegenerative diseases, and the development of novel therapeutic strategies targeting glutamate receptors.
Méthodes De Synthèse
2,3-di-4-morpholinyl-6,7-dinitroquinoxaline can be synthesized using a multi-step process starting from 2,3-dichloroquinoxaline. The first step involves the reaction of 2,3-dichloroquinoxaline with morpholine to form 2,3-di-4-morpholinylquinoxaline. The second step involves the nitration of 2,3-di-4-morpholinylquinoxaline with nitric acid and sulfuric acid to form this compound.
Applications De Recherche Scientifique
2,3-di-4-morpholinyl-6,7-dinitroquinoxaline is widely used in scientific research as a potent antagonist of glutamate receptors, specifically AMPA and kainate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic transmission, plasticity, and neuronal development. This compound has been used to investigate the role of glutamate receptors in various physiological and pathological processes, including learning and memory, epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(3-morpholin-4-yl-6,7-dinitroquinoxalin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O6/c23-21(24)13-9-11-12(10-14(13)22(25)26)18-16(20-3-7-28-8-4-20)15(17-11)19-1-5-27-6-2-19/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJJEXDYBXZJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC(=C(C=C3N=C2N4CCOCC4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)
![2-propoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4963451.png)
![2-({1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4963456.png)
![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)
![1-({4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}carbonothioyl)pyrrolidine](/img/structure/B4963468.png)
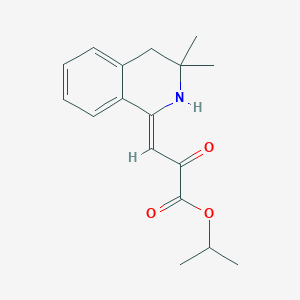
![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4963484.png)
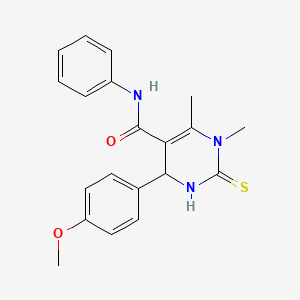
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4963497.png)
![5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4963500.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)
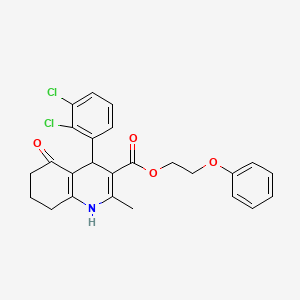
![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)
